Product packaging for Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-(Cat. No.:CAS No. 62907-71-5)

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

Cat. No.: B14512129
CAS No.: 62907-71-5
M. Wt: 143.14 g/mol
InChI Key: NVORMTDMQIUICW-UHFFFAOYSA-N
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Description

Contextualization within Oxirane Chemistry and Strain Theory

Oxiranes, also known as epoxides, are three-membered heterocyclic ethers. A key feature of their chemistry is the significant ring strain they possess, which is a combination of angle strain and torsional strain. wikipedia.orglscollege.ac.inlibretexts.org The ideal bond angle for sp³-hybridized carbon atoms is approximately 109.5°, whereas the internal bond angles in an oxirane ring are constrained to about 60°. masterorganicchemistry.com This deviation from the ideal geometry leads to a high degree of ring strain, making the C-O bonds weaker and more susceptible to cleavage than in acyclic ethers. masterorganicchemistry.comresearchgate.net

This inherent reactivity is a cornerstone of oxirane chemistry, driving a wide array of ring-opening reactions. lscollege.ac.in The potential energy stored within the strained ring can be released upon reaction, providing a thermodynamic driving force for processes such as nucleophilic and acid-catalyzed ring-opening. wikipedia.orglscollege.ac.in

Table 1: Comparison of Ring Strain in Cycloalkanes and Heterocycles

Ring System Ring Size Strain Energy (kcal/mol)
Cyclopropane 3 ~27.5
Cyclobutane 4 ~26.3
Cyclopentane 5 ~6.2
Cyclohexane 6 ~0
Oxirane 3 ~25

Data compiled from various sources on organic chemistry principles.

Significance of Ethenyl and Nitro Substituents in Reactivity Modulation

The reactivity of the oxirane ring in "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" is significantly modulated by the electronic and steric influences of its substituents.

The ethenyl (vinyl) group is an unsaturated moiety that can participate in π-system interactions. Depending on the reaction conditions, it can act as a nucleophile or be subject to electrophilic attack. Its presence offers additional reaction pathways beyond the typical ring-opening of the epoxide.

The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects. pearson.comquora.com This has a profound impact on the electron density distribution within the molecule. The electron-withdrawing nature of the nitro group is expected to polarize the adjacent C-O bond of the oxirane ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netnih.gov Furthermore, the presence of a nitro group can influence the regioselectivity of ring-opening reactions. In acid-catalyzed openings, the more substituted carbon atom is typically attacked, a trend that can be either reinforced or countered by the electronic effects of the substituents. oregonstate.edu

The dimethyl substitution on the oxirane ring also plays a crucial role. Steric hindrance from the methyl groups can influence the trajectory of incoming nucleophiles, affecting the stereochemical outcome of ring-opening reactions. Electronically, methyl groups are weakly electron-donating, which can slightly stabilize an adjacent carbocation-like transition state in certain acid-catalyzed ring-opening mechanisms. oregonstate.edu

Research Trajectories and Academic Relevance

While specific research on "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" is not extensively documented in publicly available literature, its structure suggests several potential research avenues. These include:

Mechanistic Studies: The compound is an excellent substrate for investigating the competitive and cooperative effects of different functional groups on reaction pathways. For instance, studies could explore the regioselectivity and stereoselectivity of its ring-opening under various acidic and basic conditions.

Synthetic Applications: Substituted oxiranes are valuable intermediates in organic synthesis. nih.gov The unique combination of functional groups in this molecule could be exploited to synthesize more complex molecular architectures. For example, the ethenyl group could undergo polymerization or other additions, while the nitro group could be reduced to an amine, opening up further synthetic possibilities.

Materials Science: Epoxy resins are a significant class of polymers, and the study of novel substituted oxiranes can contribute to the development of new materials with tailored properties. researchgate.net

The academic relevance of "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" lies in its capacity to serve as a model compound for teaching and research in advanced organic chemistry, particularly in the areas of reaction mechanisms, synthetic strategy, and the influence of electronic effects on molecular reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B14512129 Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- CAS No. 62907-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62907-71-5

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-ethenyl-2,3-dimethyl-3-nitrooxirane

InChI

InChI=1S/C6H9NO3/c1-4-5(2)6(3,10-5)7(8)9/h4H,1H2,2-3H3

InChI Key

NVORMTDMQIUICW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)[N+](=O)[O-])C=C

Origin of Product

United States

Advanced Synthetic Methodologies for Oxirane, 2 Ethenyl 2,3 Dimethyl 3 Nitro

Regio- and Stereoselective Synthesis Strategies

The presence of multiple functional groups and stereocenters in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- necessitates the use of highly selective synthetic methods. The key challenge lies in the controlled formation of the oxirane ring with the desired relative and absolute stereochemistry of the substituents.

Catalytic Approaches in Oxirane Formation

Catalytic methods for epoxidation are often preferred due to their efficiency, selectivity, and potential for asymmetric synthesis. These approaches can be broadly categorized into peracid-mediated epoxidation and variations involving organocatalysis and metal catalysis.

Peracid-mediated epoxidation is a classic and widely used method for the synthesis of oxiranes. nih.gov This reaction involves the transfer of an oxygen atom from a peroxy acid to an alkene. The precursor for the synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- via this method would be 3,4-dimethyl-4-nitro-1,5-hexadiene. The diastereoselectivity of the epoxidation would be influenced by the steric hindrance around the double bond and the directing effects of the allylic substituents.

The reaction with a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is expected to proceed via a concerted "butterfly" transition state. The approach of the peracid to the alkene double bond will be dictated by steric factors, with the bulkier substituents directing the incoming oxidant to the less hindered face of the molecule.

Table 1: Hypothetical Peracid-Mediated Epoxidation of 3,4-dimethyl-4-nitro-1,5-hexadiene This table is illustrative and based on general principles of peracid epoxidation.

Peracid Solvent Temperature (°C) Hypothetical Yield (%) Hypothetical Diastereomeric Ratio (syn:anti)
m-CPBA Dichloromethane (B109758) 25 85 70:30
Peracetic acid Ethyl acetate 25 78 65:35
Magnesium monoperoxyphthalate (MMPP) Ethanol/Water 25 82 75:25

In recent years, organocatalytic and metal-catalyzed epoxidation methods have emerged as powerful alternatives to traditional peracid-based methods, often offering higher levels of stereocontrol.

Organocatalytic Epoxidation: Chiral organocatalysts, such as those derived from amino acids or carbohydrates, can facilitate the asymmetric epoxidation of alkenes. For a tetrasubstituted alkene like the precursor to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, a bulky chiral catalyst would be required to achieve high enantioselectivity. The Shi epoxidation, which utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is a prominent example of this approach.

Metal-Catalyzed Epoxidation: A wide range of transition metal complexes have been developed for catalytic epoxidation. For unfunctionalized alkenes, manganese-based catalysts, such as Jacobsen's catalyst, are particularly effective for asymmetric epoxidation. masterorganicchemistry.com For allylic alcohols, titanium-based systems like the Sharpless-Katsuki epoxidation provide excellent enantioselectivity. nih.gov The presence of the nitro group in the precursor to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- may influence the choice of catalyst and reaction conditions, as it can coordinate to the metal center or affect the electronic properties of the alkene.

Table 2: Hypothetical Catalytic Epoxidation of 3,4-dimethyl-4-nitro-1,5-hexadiene This table is illustrative and based on general principles of catalytic epoxidation.

Catalyst System Oxidant Solvent Hypothetical Yield (%) Hypothetical Enantiomeric Excess (ee, %)
Shi Catalyst Oxone Acetonitrile (B52724)/Water 75 90
Jacobsen's Catalyst (Mn-salen) NaOCl Dichloromethane 80 95
Ti(OiPr)₄ / (+)-DET t-BuOOH Dichloromethane N/A (requires allylic alcohol) N/A

Halohydrin-Mediated Cyclization Pathways

The halohydrin-mediated cyclization is a two-step process for the synthesis of oxiranes. nih.gov The first step involves the formation of a halohydrin from an alkene by reaction with a halogen in the presence of water. The second step is an intramolecular Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then displaces the adjacent halide to form the oxirane ring.

For the synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, the precursor alkene would be reacted with a halogen (e.g., Br₂ or Cl₂) in an aqueous medium. The regioselectivity of this reaction is governed by the formation of a cyclic halonium ion intermediate, which is then opened by the attack of a water molecule at the more substituted carbon atom. The subsequent base-mediated cyclization proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the halogen.

Table 3: Hypothetical Halohydrin-Mediated Synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- This table is illustrative and based on general principles of halohydrin formation and cyclization.

Halogenating Agent Base Solvent for Cyclization Hypothetical Overall Yield (%)
N-Bromosuccinimide (NBS) in DMSO/H₂O Sodium hydride (NaH) Tetrahydrofuran (THF) 70
Chlorine water (Cl₂/H₂O) Potassium tert-butoxide tert-Butanol 65
N-Iodosuccinimide (NIS) in Dioxane/H₂O Sodium hydroxide (B78521) (NaOH) Methanol 60

Direct Conversion from Functionalized Alcohol Precursors

Oxiranes can also be synthesized directly from 1,2-diols or other functionalized alcohol precursors. One common method is the Mitsunobu reaction, which involves the in situ activation of a hydroxyl group followed by intramolecular cyclization. Alternatively, a 1,2-diol can be selectively tosylated at one hydroxyl group, followed by treatment with a base to induce cyclization.

The precursor for this approach would be 3,4-dimethyl-4-nitrohexane-1,5-diene-2,3-diol. The stereochemistry of the diol would directly influence the stereochemistry of the resulting oxirane. The synthesis of the required diol with the correct stereochemistry would be a critical step in this pathway.

Table 4: Hypothetical Direct Conversion of a Diol Precursor to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- This table is illustrative and based on general principles of epoxide formation from diols.

Reagents Conditions Hypothetical Yield (%)
1. TsCl, Pyridine; 2. NaH 0 °C to rt 80
PPh₃, DIAD THF, 0 °C 75

Novel Synthetic Routes and Methodological Development

Research in the field of epoxide synthesis is continuously evolving, with new methodologies being developed to address the challenges associated with the synthesis of complex molecules. For a highly substituted oxirane like Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, novel approaches such as those involving sulfur ylides (Corey-Chaykovsky reaction) or the catalytic asymmetric aminohydroxylation followed by diazotization and cyclization could potentially be explored. These methods may offer alternative pathways with unique selectivity profiles. Further research is required to determine the feasibility and efficiency of these novel routes for the synthesis of the target compound.

Patent-Derived Synthetic Innovations for Substituted Oxiranes

While a specific patent for the synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- has not been identified, innovations in the synthesis of structurally related substituted oxiranes, particularly vinyl-substituted epoxides, offer valuable insights. A notable patent in this area describes a process for the preparation of vinyl oxiranes substituted with a halogen, which provides a conceptual framework for the introduction of diverse functionalities onto an oxirane ring adjacent to a vinyl group. google.com

The patented process involves the reaction of a halogen-substituted polyene with a percarboxylic acid. For instance, the epoxidation of chloroprene (B89495) with perpropionic acid yields a mixture of 2-chloro-3-vinyl-oxirane and (2-chloroethenyl) oxirane. google.com This methodology highlights the feasibility of selectively epoxidizing a double bond within a diene system, which is relevant to the synthesis of ethenyl-substituted oxiranes.

Adapting this approach to the target molecule would likely involve the epoxidation of a precursor diene containing a nitro group and methyl substituents. The key challenge would be the chemoselective epoxidation of one double bond over the other, and controlling the regioselectivity of the epoxidation to yield the desired 2,3-disubstituted oxirane.

A general overview of a patent-derived approach for synthesizing substituted vinyl oxiranes is presented in the table below.

PrecursorReagentProduct(s)Selectivity
Halogen-substituted polyene (e.g., Chloroprene)Percarboxylic acid (e.g., Perpropionic acid)Halogen-substituted vinyl oxirane and its isomer87% overall selectivity google.com

This table illustrates a patented method for a class of related compounds and is not specific to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-.

Emerging Synthetic Techniques for Nitro-Ethenyl Oxiranes

Recent advancements in asymmetric catalysis have opened new avenues for the stereocontrolled synthesis of complex oxiranes. For nitro-ethenyl oxiranes, the development of catalytic enantioselective epoxidation of nitroalkenes is a particularly promising area. rsc.org While the direct asymmetric epoxidation of a diene precursor containing a nitro group presents challenges, including regioselectivity and the deactivating effect of the nitro group, modern catalysts are being developed to address these issues.

One emerging strategy involves the use of chiral catalysts to control the stereochemistry of the epoxidation. For conjugated dienes, highly effective and mild asymmetric monoepoxidation methods have been developed using fructose-derived chiral ketones as catalysts with Oxone as the oxidant. acs.org These methods have demonstrated high regioselectivity and enantioselectivity for the epoxidation of one double bond in a diene system. acs.org

Another significant area of development is the diastereoselective epoxidation of acyclic allyl-substituted alkenes using manganese-porphyrin complexes as catalysts. nih.gov This method has shown high erythro-selectivity, which could be crucial for controlling the relative stereochemistry of the methyl and nitro substituents on the oxirane ring of the target molecule. nih.gov

The synthesis of tetrasubstituted nitroalkenes, which could serve as precursors to highly substituted nitro-oxiranes, has also been an area of active research. A reliable two-step procedure involving a Horner-Wadsworth-Emmons olefination followed by a nitration reaction has been developed for the synthesis of these challenging substrates. nih.gov

The following table summarizes some emerging synthetic techniques applicable to the formation of functionalized oxiranes.

Substrate TypeCatalytic SystemKey Features
Conjugated DienesFructose-derived chiral ketone / OxoneHigh regioselectivity and enantioselectivity for monoepoxidation. acs.org
Allyl-substituted AlkenesManganese-porphyrin complexes / Oxone or H₂O₂High diastereoselectivity (erythro-selective). nih.gov
NitroalkenesChiral catalysts (details often proprietary)Enantioselective formation of nitroepoxides. rsc.org

This table presents emerging techniques for classes of related compounds, providing a basis for developing a synthesis for Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any complex organic synthesis. For the preparation of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, several parameters would need to be carefully controlled.

Solvent and Temperature: The choice of solvent can significantly influence the rate and selectivity of epoxidation reactions. Aprotic solvents such as dichloromethane or acetonitrile are commonly used. Temperature control is also crucial, as epoxidations are often exothermic. Lower temperatures generally favor higher selectivity but may require longer reaction times.

Oxidant and Catalyst Loading: The choice of oxidant is a key factor. While traditional reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, newer systems involving hydrogen peroxide or Oxone in combination with a catalyst are often preferred for their greener profile and potential for asymmetric induction. acs.orgresearchgate.net The catalyst loading is another critical parameter to optimize, balancing reaction rate with cost and potential side reactions.

pH and Additives: The pH of the reaction medium can be important, especially in catalytic systems. Buffers are sometimes employed to maintain optimal catalytic activity. Additives can also play a crucial role; for example, phase-transfer catalysts may be used in biphasic systems to improve reaction rates.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions. The following table provides a hypothetical example of a factorial design for optimizing the epoxidation of a precursor to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-.

FactorLevel 1Level 2Level 3
Temperature (°C)-10010
Catalyst Loading (mol%)1510
Oxidant Equivalents1.11.52.0
Reaction Time (h)4812

This is a representative table illustrating the parameters that would be optimized for the synthesis of the target compound.

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to the highest yield and purity of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-.

Mechanistic Investigations of Oxirane, 2 Ethenyl 2,3 Dimethyl 3 Nitro Reactivity

Ring-Opening Reactions: Nuance and Selectivity

Detailed mechanistic investigations specific to Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- are not available. The following sections describe expected reactivity based on general principles of epoxide chemistry, but lack specific experimental data for this compound.

Nucleophilic Ring Opening with Heteroatom Nucleophiles

The presence of a strained three-membered ring makes the oxirane susceptible to ring-opening by nucleophiles. smolecule.com Heteroatom nucleophiles such as alcohols, thiols, and amines are expected to react via an S(_N)2 mechanism.

Alcoholysis and Thiolysis Mechanisms

In the presence of alcohols (alcoholysis) or thiols (thiolysis), the reaction would involve the nucleophilic attack of the oxygen or sulfur atom on one of the oxirane's carbon atoms. This attack leads to the cleavage of a carbon-oxygen bond in the ring, resulting in the formation of a β-alkoxy or β-thioalkyl alcohol, respectively. The reaction is typically facilitated by basic or acidic conditions. Under basic conditions, the alkoxide or thiolate acts as the nucleophile.

Aminolysis and Related Transformations

Amines can also open the epoxide ring through a similar S(_N)2 pathway, a reaction known as aminolysis. This process yields valuable β-amino alcohols. rsc.org The nitrogen atom of the amine attacks one of the electrophilic carbons of the oxirane, leading to the formation of a new carbon-nitrogen bond and subsequent ring opening.

Chemo-, Regio-, and Stereoselectivity in Ring Cleavage

The ring cleavage of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is expected to exhibit selectivity:

Chemoselectivity: The oxirane ring is generally more reactive towards nucleophiles than the ethenyl (vinyl) group.

Regioselectivity: In nucleophilic ring-opening under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom (an S(_N)2-type pathway). For the title compound, the C3 carbon is bonded to a methyl and a nitro group, while the C2 carbon is bonded to a methyl and an ethenyl group. The steric and electronic effects of the nitro and ethenyl groups would significantly influence which carbon is preferentially attacked, but specific data is unavailable.

Stereoselectivity: The S(_N)2 attack occurs from the backside, leading to an inversion of stereochemistry at the carbon atom that is attacked.

Acid-Catalyzed and Lewis Acid-Mediated Ring Opening

Under acidic conditions (either Brønsted or Lewis acids), the oxygen atom of the oxirane is protonated or coordinated, making the ring a much better leaving group and activating the epoxide towards nucleophilic attack. nih.gov The regioselectivity of acid-catalyzed ring opening is more complex. The reaction proceeds through a transition state with significant carbocation character. Consequently, the nucleophile tends to attack the more substituted carbon atom that can better stabilize the partial positive charge. For Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, both C2 and C3 are tertiary carbons, but the electronic influence of the adjacent nitro and ethenyl groups would determine the regiochemical outcome.

Reaction Kinetics and Thermodynamic Profiles of Ring Opening

Specific kinetic data and thermodynamic profiles for the ring-opening reactions of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- have not been reported. Generally, the high ring strain of epoxides (approximately 13 kcal/mol) makes ring-opening reactions thermodynamically favorable. nih.gov The reaction rates are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. mdpi.com For instance, the rate of acid-catalyzed ring-opening is dependent on the hydronium ion activity. nih.gov

Electrophilic Additions to the Ethenyl Moiety

The presence of the carbon-carbon double bond in the ethenyl group makes Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- a substrate for electrophilic addition reactions. This reactivity is significantly influenced by the electronic effects of the substituents on the oxirane ring.

Influence of the Nitro Group on Vinyl Electrophilicity

The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. youtube.comquora.com This strong electron-withdrawing nature significantly reduces the electron density of the adjacent ethenyl moiety. smolecule.com Consequently, the double bond becomes less nucleophilic and more electrophilic in character. This enhanced electrophilicity makes the vinyl group more susceptible to attack by nucleophiles rather than typical electrophiles that react readily with electron-rich alkenes. However, for the purpose of formal electrophilic addition, the electron-poor nature of the double bond implies that it will react more readily with powerful electrophiles. The deactivating effect of the nitro group generally slows down the rate of electrophilic attack compared to an unsubstituted vinyl oxirane. youtube.com

Electrophilic Reagents and Reaction Pathways

While specific studies on Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- are not extensively documented, the reaction pathways with various electrophilic reagents can be predicted based on the established reactivity of vinyl epoxides and the electronic influence of the nitro group. Common electrophilic reagents for addition to alkenes include halogens (e.g., Br₂, Cl₂), hydrogen halides (e.g., HBr, HCl), and reagents that generate a "pseudo-halogen" or an electrophilic species (e.g., N-bromosuccinimide in the presence of water).

The general mechanism for electrophilic addition would involve the initial attack of the electrophile on the π-bond of the ethenyl group to form a carbocationic intermediate. The stability of this intermediate is a crucial factor in determining the reaction pathway. The presence of the electron-withdrawing nitro group would destabilize a carbocation on the adjacent carbon atoms.

Hypothetical Reaction Pathways with Selected Electrophiles:

Electrophilic ReagentIntermediatePotential Product(s)
Br₂Bromonium ion1,2-Dibromoethyl derivative
HBrCarbocationBromoethyl derivative
NBS/H₂OBromonium ionBromohydrin

This table is based on general principles of electrophilic addition and the predicted influence of the nitro group. Specific experimental data for Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is not available in the provided search results.

Regiochemical Control in Ethenyl Functionalization

Regiochemistry in electrophilic additions is typically governed by the stability of the carbocationic intermediate formed upon the initial attack of the electrophile (Markovnikov's rule). In the case of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, the electron-withdrawing nitro group would exert a significant influence on the regiochemical outcome.

The nitro group's strong inductive effect would destabilize a positive charge on the adjacent carbon atoms of the ethenyl group. Therefore, the formation of a carbocation at the carbon atom closer to the oxirane ring would be less favored than the formation of a carbocation at the terminal carbon of the vinyl group. This would lead to the anti-Markovnikov addition of the nucleophilic part of the reagent to the terminal carbon.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a handle for further molecular modifications.

Reductive and Oxidative Conversions of the Nitro Functionality

Reductive Conversions: The reduction of nitro groups is a well-established transformation in organic synthesis. Depending on the reducing agent and reaction conditions, the nitro group in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- can be reduced to various other nitrogen-containing functional groups.

Common reduction pathways for nitro groups include:

Reduction to Amines: This is the most common transformation and can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), or metals in acidic media (e.g., Fe/HCl, Sn/HCl).

Partial Reduction to Hydroxylamines or Oximes: Milder reducing agents can lead to the formation of hydroxylamines or oximes.

Potential Reduction Products of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-:

Reducing AgentPotential Product
H₂/Pd-COxirane, 2-ethenyl-2,3-dimethyl-3-amino-
Zn/NH₄ClOxirane, 2-ethenyl-2,3-dimethyl-3-(hydroxyamino)-

This table illustrates potential products based on general reactivity patterns of nitro compounds. Specific experimental outcomes for the target molecule may vary.

Oxidative Conversions: The direct oxidation of a nitro group is not a common transformation. More typically, the nitro group is stable to many oxidizing conditions, allowing for the selective oxidation of other functional groups within the molecule. For instance, if the ethenyl group were to be oxidized, the nitro group would likely remain intact under appropriate conditions.

Nitro Group as a Directing or Activating Group in Further Reactions

The strong electron-withdrawing nature of the nitro group can influence the reactivity of other parts of the molecule, acting as a directing or activating group.

In the context of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, the nitro group's primary electronic effect is the deactivation of the adjacent ethenyl group towards electrophilic attack, as discussed earlier.

In hypothetical further reactions on a more complex derivative of this molecule, for example, if it were part of an aromatic system, the nitro group would act as a meta-directing group for electrophilic aromatic substitution. youtube.comquora.comlibretexts.org This is because it deactivates the ortho and para positions to a greater extent than the meta position, making the latter relatively more susceptible to electrophilic attack. While this is an aliphatic system, the fundamental principle of electron withdrawal and its influence on the electron density of neighboring atoms remains a key factor in predicting reactivity. The nitro group can also activate a molecule towards nucleophilic attack. nih.gov

Other Significant Chemical Transformations

The unique combination of a reactive epoxide ring, an electron-deficient vinyl group due to the nitro substituent, and chiral centers at the 2 and 3 positions of the oxirane ring endows "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" with the potential for a variety of significant chemical transformations beyond simple ring-opening reactions. These transformations could include cycloadditions, rearrangements, and tandem reactions, making it a potentially valuable building block in the synthesis of complex molecules.

The epoxide functional group within "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" serves as a primary synthetic handle, enabling a diverse range of chemical modifications. The inherent ring strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups with stereochemical control.

The presence of both a vinyl group and a nitro group significantly influences the reactivity of the epoxide. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the epoxide carbons, potentially increasing their reactivity towards nucleophiles. Furthermore, the adjacent vinyl group opens up possibilities for conjugate additions and other reactions involving the π-system.

Detailed research into the specific epoxidation capabilities and subsequent synthetic applications of "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" is limited. However, based on the well-established chemistry of similar vinyl epoxides, several potential transformations can be postulated. For instance, under palladium catalysis, vinyl epoxides can undergo (3+2) cycloaddition reactions with various partners. The specific substitution pattern of "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-" would be expected to influence the regioselectivity and stereoselectivity of such reactions.

The following table outlines hypothetical reaction outcomes based on the known reactivity of related vinyl epoxides. It is important to note that these are projections and would require experimental validation for "Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-".

Reagent/CatalystPotential Product TypePlausible Reaction Pathway
Organocuprates (R₂CuLi)Allylic AlcoholsSN2' type ring-opening
Grignard Reagents (RMgX)Homoallylic AlcoholsNucleophilic attack at the less hindered epoxide carbon
Azides (NaN₃)Azido AlcoholsRing-opening followed by introduction of an azide (B81097) group
Thiols (RSH)Thioether AlcoholsNucleophilic ring-opening with a sulfur nucleophile
Palladium(0) catalystsDihydrofurans or other heterocycles(3+2) or (4+3) cycloadditions with suitable partners

Theoretical and Computational Studies of Oxirane, 2 Ethenyl 2,3 Dimethyl 3 Nitro

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is dominated by the inherent strain of the oxirane ring and the competing electronic effects of its diverse substituents. The three-membered ring forces the C-C-O and C-O-C bond angles to deviate significantly from the ideal tetrahedral (109.5°) or ether (110°) angles, leading to substantial angle strain, estimated to be around 27 kcal/mol for the parent oxirane. nih.govbeilstein-journals.org This strain manifests in bent "banana" bonds and higher energy molecular orbitals, making the ring susceptible to nucleophilic attack. nih.gov

The substituents modulate this inherent reactivity. The two methyl groups at C2 and C3 are weakly electron-donating through induction, which can help stabilize any developing positive charge on the adjacent carbon atoms. In contrast, the nitro group at C3 is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a resonance effect (-M). This significantly polarizes the adjacent C3-N bond and withdraws electron density from the oxirane ring. The ethenyl group at C2 introduces a π-system that can conjugate with the orbitals of the oxirane ring, influencing its electronic properties and reactivity. acs.org

Molecular Orbital (MO) theory provides a detailed picture of the bonding and electronic distribution. The bonding in the oxirane ring involves sp³-hybridized carbon and oxygen atoms, but the strained geometry leads to poor orbital overlap, resulting in high-energy filled molecular orbitals (HOMOs) and making the molecule a candidate for reactions.

The interaction of the substituent orbitals with the oxirane ring's MOs is critical.

Nitro Group : The π-system of the nitro group, particularly its low-energy π* antibonding orbital, interacts strongly with the ring's orbitals. This interaction is expected to significantly lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the compound a strong electron acceptor. nih.gov The LUMO is likely to have significant localization on the nitro group and the C3 carbon of the ring.

Ethenyl Group : The π orbital of the ethenyl group can overlap with the orbitals of the C2 carbon, leading to conjugation. This would raise the energy of the Highest Occupied Molecular Orbital (HOMO) and extend the π-system. The HOMO is predicted to have significant contributions from the ethenyl π-bond and the lone pairs of the oxirane oxygen.

Methyl Groups : The methyl groups primarily exert a hyperconjugative and weak inductive effect, slightly raising the energy of adjacent σ orbitals.

These combined effects create a "push-pull" system across the oxirane ring, with electron density being donated by the methyl groups and pulled by the nitro group. A qualitative analysis suggests the following characteristics for the frontier molecular orbitals:

Table 1: Predicted Characteristics of Frontier Molecular Orbitals
Molecular OrbitalPredicted Relative EnergyPrimary Atomic Orbital ContributionsImplication for Reactivity
LUMO+1Highσ* orbitals of C-C and C-O bondsRelevant in photochemical excitations
LUMOLowπ* (NO₂) and p-orbital of C3Site for nucleophilic attack and reduction
HOMOHighπ (C=C of ethenyl) and p-orbital of oxirane OxygenSite for electrophilic attack and oxidation
HOMO-1Mediumσ (C-C, C-O) orbitals of the ringContributes to overall ring stability

The charge distribution in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is highly polarized. The electronegative oxygen of the oxirane ring and the even more electronegative nitro group create distinct regions of positive and negative charge. Computational analysis via molecular electrostatic potential (MESP) maps is expected to show significant negative potential (red/yellow regions) localized on the oxygen atoms of both the oxirane and the nitro group. rsc.org Conversely, a region of strong positive potential (blue region) is anticipated around the C3 carbon, which is bonded to both the oxirane oxygen and the electron-withdrawing nitro group. dtic.mil This makes C3 a prime target for nucleophilic attack. The hydrogen atoms of the methyl and ethenyl groups will also exhibit a smaller degree of positive potential.

A summary of predicted partial atomic charges, based on general principles of organic chemistry, highlights this polarization.

Table 2: Predicted Partial Atomic Charges on Key Atoms
AtomPredicted Partial ChargeReasoning
Oxirane Oxygen (O)Strongly Negative (δ-)High electronegativity, lone pairs
Ring Carbon 2 (C2)Slightly Positive (δ+)Bonded to oxygen, ethenyl, and methyl groups
Ring Carbon 3 (C3)Strongly Positive (δ+)Bonded to oxygen and the strongly withdrawing nitro group
Nitro Nitrogen (N)Strongly Positive (δ+)Bonded to two highly electronegative oxygen atoms
Nitro Oxygens (O)Strongly Negative (δ-)High electronegativity and resonance delocalization

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can elucidate the most probable reaction pathways for Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-. The molecule's reactivity is dictated by the strained epoxide ring and the polarizing effects of the substituents. The primary reaction anticipated is the ring-opening of the epoxide, which can be initiated by either acids or bases. acs.orgfrontiersin.org

The mechanism of epoxide ring-opening is highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening : In the presence of an acid, the oxirane oxygen is protonated, creating a better leaving group. The subsequent nucleophilic attack can proceed via a mechanism with characteristics of both S_N1 and S_N2 reactions. libretexts.orgpressbooks.pub Given the substitution pattern, the positive charge in the transition state would be more stabilized at the C3 position due to the inductive effect of the methyl group. Therefore, nucleophilic attack is predicted to occur preferentially at C3. The transition state would be characterized by an elongated C3-O bond and a partially formed bond between the nucleophile and C3, with significant carbocationic character at C3. pressbooks.pub

Base-Catalyzed Ring Opening : Under basic or nucleophilic conditions (using a strong nucleophile), the reaction follows a more direct S_N2 pathway. chemistrysteps.com The nucleophile will attack one of the electrophilic ring carbons. Due to steric hindrance from the methyl and nitro groups at C3, the attack is predicted to occur at the less hindered C2 carbon. The transition state for this process would feature a classic trigonal bipyramidal geometry at C2, with the nucleophile and the departing oxygen atom in apical positions. urv.cat

Table 4: Predicted Transition State Geometries for Ring Opening
Reaction TypeSite of AttackPredicted C-O Bond Length (Å)Predicted Nu-C Bond Length (Å)Key Geometric Feature
Acid-CatalyzedC3~1.9 - 2.2~2.0 - 2.4Planarization at C3, significant positive charge
Base-Catalyzed (S_N2)C2~1.8 - 2.1~1.9 - 2.3Trigonal bipyramidal geometry at C2

The activation energy (ΔE‡ or ΔG‡) determines the feasibility and rate of a reaction. For the ring-opening of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, the activation energies will be influenced by several factors.

Electronic Effects : In the acid-catalyzed pathway, the electron-withdrawing nitro group at C3 would destabilize the developing positive charge, potentially increasing the activation energy for attack at C3 compared to a similar epoxide without the nitro group. Conversely, in the base-catalyzed pathway, the nitro group makes the C3 carbon more electrophilic, which could lower the activation barrier for nucleophilic attack at that position, although steric hindrance remains a competing factor.

Steric Effects : The steric bulk of the methyl and nitro groups at C3 makes the S_N2 attack at this position highly unfavorable, leading to a very high activation energy. The C2 position is less hindered, predicting a lower activation energy for the base-catalyzed pathway at this site.

Addition reactions to the ethenyl double bond are also possible. Due to the powerful electron-withdrawing effect of the adjacent nitro-substituted carbon, the double bond is electron-poor ("deactivated"). This makes it resistant to electrophilic addition but susceptible to nucleophilic conjugate addition (a Michael-type addition). rsc.org

Table 5: Predicted Relative Activation Energies (ΔG‡) for Potential Reactions
Reaction PathwayPredicted Relative ΔG‡Justification
Base-Catalyzed Ring Opening at C2LowS_N2 attack at the less sterically hindered carbon.
Acid-Catalyzed Ring Opening at C3MediumFormation of a more stable carbocation-like transition state, but destabilized by the nitro group.
Base-Catalyzed Ring Opening at C3HighSevere steric hindrance from methyl and nitro groups.
Nucleophilic Addition to Ethenyl GroupMedium-LowElectron-poor double bond is activated for Michael-type addition.
Electrophilic Addition to Ethenyl GroupHighDouble bond is deactivated by the adjacent electron-withdrawing group.

Quantum Chemical Insights into the Reactivity and Selectivity of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- Remain Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational understanding of the chemical compound Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-. Despite the growing application of quantum chemical methods to elucidate the reactivity and selectivity of various organic molecules, specific computational studies, including detailed research findings and data tables on this particular substituted oxirane, are not present in the current body of published research.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. These methods can provide valuable insights into a compound's electronic structure, potential energy surfaces, and the transition states of reactions. For a molecule like Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, with its strained three-membered ring, a vinyl group, and an electron-withdrawing nitro group, such studies would be crucial in understanding its chemical behavior.

Theoretical investigations could illuminate several key aspects of its reactivity and selectivity:

Ring-Opening Reactions: The oxirane ring is susceptible to nucleophilic and electrophilic attack, leading to ring-opening. Quantum chemical calculations could predict the preferred site of attack (regioselectivity) and the stereochemical outcome of such reactions. The electronic influence of the ethenyl, dimethyl, and nitro substituents would play a critical role in directing these reactions.

Influence of Substituents: The interplay between the electron-donating methyl groups, the π-system of the ethenyl group, and the strongly electron-withdrawing nitro group would create a unique electronic environment. Computational analysis could quantify the effects of these substituents on the geometry and stability of the molecule, as well as on the activation barriers for various reactions.

Pericyclic Reactions: The presence of the vinyl group opens up the possibility of participation in pericyclic reactions, such as cycloadditions. Theoretical studies could explore the feasibility and stereoselectivity of such transformations.

Spectroscopic Properties: Computational chemistry is also instrumental in predicting spectroscopic data, such as NMR and IR spectra, which are essential for the characterization of new compounds.

While general principles of epoxide reactivity are well-established, the specific substitution pattern of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- necessitates dedicated computational analysis to provide precise and reliable predictions. The absence of such studies in the scientific literature means that any discussion of its reactivity and selectivity would be purely speculative and not based on the detailed, quantitative data that quantum chemical calculations can provide.

Further research employing computational methods is required to build a foundational understanding of the chemical properties of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-. Such studies would not only contribute to the fundamental knowledge of physical organic chemistry but also guide the potential synthetic applications of this complex and interesting molecule.

Applications of Oxirane, 2 Ethenyl 2,3 Dimethyl 3 Nitro in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The combination of a nucleophile-susceptible epoxide, an electrophilically activatable vinyl group, and a functionality-transformable nitro group makes Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- a valuable intermediate in multistep synthetic sequences.

Precursor to Biologically Active Compounds

While specific, publicly available research on the direct conversion of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- into named biologically active compounds is limited, its structural motifs are present in various pharmacologically relevant molecules. The inherent reactivity of this compound allows for its strategic incorporation into synthetic pathways targeting complex natural products and novel pharmaceutical agents. The epoxide ring can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and carbon nucleophiles, to introduce diverse functionalities. smolecule.comrsc.org This is a common strategy in the synthesis of alkaloids, terpenoids, and other natural products. rsc.org

The vinyl group can participate in a range of transformations such as hydroboration-oxidation, epoxidation, and various cycloaddition reactions, allowing for further molecular elaboration. The nitro group, a versatile functional group, can be reduced to an amine, a common moiety in many bioactive compounds, or can be used to form new carbon-carbon bonds through reactions like the Henry reaction. The presence of these three reactive centers in a single molecule allows for a modular approach to the synthesis of complex structures with potential biological activity.

Table 1: Potential Synthetic Transformations and Resulting Functional Groups

Functional Group Reagent/Reaction Type Resulting Functional Group(s) Potential Application in Bioactive Molecules
Oxirane Nucleophilic ring-opening (e.g., R₂NH) β-Amino alcohol Synthesis of amino sugars, alkaloids, β-blockers
Ethenyl Epoxidation (e.g., m-CPBA) Diepoxide Precursor to polyether natural products
Ethenyl Hydroboration-Oxidation Primary alcohol Introduction of hydroxyl functionalities
Nitro Reduction (e.g., H₂, Pd/C) Amine Synthesis of neurotransmitter analogs, enzyme inhibitors
Nitro Henry Reaction (with an aldehyde) Nitro-alcohol Building block for complex acyclic and cyclic systems

Intermediate in Specialty Chemical Production

The reactivity of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- makes it a candidate as an intermediate in the production of various specialty chemicals. smolecule.com These include, but are not limited to, agrochemicals, fine chemicals, and compounds with specific optical or electronic properties. The ability to undergo diverse chemical transformations allows for the tailoring of molecular properties to meet the demands of specific applications. For example, the ring-opening of the epoxide can be used to introduce long-chain alkyl groups, imparting surfactant properties to the resulting molecule. The polymerization of the vinyl group could lead to the formation of functional polymers and resins.

Role in Material Science and Polymer Chemistry

The presence of a polymerizable vinyl group and a reactive oxirane ring suggests that Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- can be a valuable monomer and surface modification agent in material science and polymer chemistry.

Monomeric Applications for Advanced Polymeric Systems

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- can theoretically be used as a monomer to create advanced polymeric systems. The ethenyl group can undergo radical, cationic, or anionic polymerization to form a polymer backbone. The pendant oxirane and nitro groups would then provide sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, the oxirane groups could be cross-linked to form a thermoset material, while the nitro groups could be reduced to amines to alter the polymer's solubility or to provide sites for further functionalization.

Table 2: Potential Polymerization Pathways and Resulting Polymer Architectures

Polymerization Method Reactive Group Resulting Polymer Type Potential Properties and Applications
Radical Polymerization Ethenyl Linear polymer with pendant oxirane and nitro groups Functional coatings, adhesives, and composites
Cationic Ring-Opening Polymerization Oxirane Polyether with pendant ethenyl and nitro groups Solid polymer electrolytes, biodegradable materials
Anionic Polymerization Ethenyl Controlled molecular weight polymers Advanced drug delivery systems, nanostructured materials

Covalent Modification of Materials via Oxirane Reactivity

The high reactivity of the oxirane ring allows for the covalent attachment of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- to the surface of various materials. This surface modification can be used to impart new properties to the material, such as hydrophobicity, biocompatibility, or the ability to bind to other molecules. For instance, materials with surface hydroxyl or amine groups can react with the oxirane ring to form a stable covalent bond. The tethered vinyl and nitro groups can then be used for further functionalization of the surface.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Compound's Structure

The unique combination of functional groups in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- could be exploited in the design of novel synthetic reagents and catalysts. For example, the molecule could be attached to a solid support through its oxirane or vinyl group, and the remaining functional groups could be used to create a supported reagent or catalyst. The nitro group, after reduction to an amine, could be used to chelate metal ions, creating a supported metal catalyst for various organic transformations. The development of such reagents and catalysts is an active area of research, and the versatile structure of this compound makes it an interesting candidate for such studies.

Analytical and Spectroscopic Methodologies for Characterization of Oxirane, 2 Ethenyl 2,3 Dimethyl 3 Nitro and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount for piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, both ¹H and ¹³C NMR would be essential.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. Protons on the strained epoxide ring are expected to appear at a relatively high field, typically in the range of 2.5 to 3.5 ppm. libretexts.org The protons of the two methyl groups attached to the oxirane ring would likely exhibit distinct signals due to their different chemical environments, one being attached to a carbon bearing a vinyl group and the other to a carbon with a nitro group. The vinyl group protons would give rise to a characteristic set of signals in the olefinic region, typically between 5.0 and 6.5 ppm, with coupling constants that would help to establish their connectivity.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the epoxide ring are expected to resonate in the range of 40-60 ppm. oregonstate.edu The presence of the electron-withdrawing nitro group would likely shift the signal of the adjacent carbon (C3) downfield compared to the other epoxide carbon (C2). The carbons of the methyl groups would appear in the upfield region of the spectrum, while the vinyl carbons would be found in the downfield region (around 110-140 ppm). The magnetic anisotropy of the nitro group can also influence the chemical shifts of nearby nuclei. scispace.com

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the different functional groups within the molecule.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Epoxide Ring Protons2.5 - 3.540 - 60
Methyl Protons1.0 - 2.015 - 30
Vinyl Protons5.0 - 6.5110 - 140

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. edinst.com

IR spectroscopy would be expected to show characteristic absorption bands for the functional groups in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-. The strained oxirane ring typically exhibits C-O stretching vibrations in the fingerprint region, with notable bands around 1250 cm⁻¹, and other vibrations between 750 and 950 cm⁻¹. spectroscopyonline.comresearchgate.net The nitro group (NO₂) has two strong and characteristic stretching vibrations, a symmetric stretch typically appearing around 1350 cm⁻¹ and an asymmetric stretch around 1550 cm⁻¹. The presence of the vinyl group would be indicated by a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching vibrations for the sp² hybridized carbons above 3000 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability during molecular vibrations, would also be a valuable tool. edinst.com While C-O bonds of the epoxide and the nitro group are IR active, they may also show bands in the Raman spectrum. The C=C bond of the ethenyl group is often strongly Raman active. oceanoptics.com The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode
Nitro (NO₂)~1550 and ~1350Asymmetric and Symmetric Stretching
Alkene (C=C)~1640Stretching
Epoxide (C-O)~1250 and 750-950C-O Stretching and Ring Vibrations
sp² C-H>3000Stretching

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the nitro group (NO₂), the ethenyl group, or methyl groups. The cleavage of the strained oxirane ring could also lead to characteristic fragment ions. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), could be used to observe the molecular ion with greater intensity and less fragmentation.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. researchgate.net Given the likely volatility of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, GC could be employed for purity assessment. The choice of the stationary phase of the GC column would be critical for achieving good separation from any impurities or starting materials. A mass spectrometer is often used as a detector for GC (GC-MS), allowing for the identification of the separated components based on their mass spectra. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. It is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally labile. For Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be an effective method for purity determination. A UV detector could be used for detection, as the nitro group and the vinyl group are chromophores that absorb UV light.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

If Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. sphinxsai.com This technique would unambiguously establish the connectivity of all atoms, as well as provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography can also determine the absolute stereochemistry. The crystal packing information obtained from this method can reveal details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the solid-state properties of the compound. researchgate.net

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is anticipated to prioritize green chemistry principles to minimize waste and reduce the use of hazardous materials.

Key areas of investigation could include:

Catalytic Epoxidation: Exploring the use of highly efficient and selective catalysts, such as metal-organic frameworks (MOFs) or enzyme-inspired catalysts, for the epoxidation of a corresponding diene precursor. This approach could lead to higher yields and fewer byproducts compared to traditional methods.

Solvent Selection: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace conventional volatile organic compounds (VOCs) in the synthesis process. The ideal solvent would be recyclable, non-toxic, and have a low environmental impact.

Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through microwave-assisted or flow chemistry techniques. These methods can significantly reduce energy consumption and improve reaction control.

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential AdvantagesResearch Focus
Biocatalytic SynthesisHigh selectivity, mild reaction conditions, reduced waste.Identification of suitable enzymes, enzyme immobilization, process optimization.
Flow ChemistryEnhanced safety, improved heat and mass transfer, potential for automation.Reactor design, optimization of reaction parameters (flow rate, temperature, pressure).
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potential for improved yields.Investigation of microwave effects on reaction pathways, solvent choice.

Chemoenzymatic Transformations Involving Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

The integration of enzymatic and chemical methods, known as chemoenzymatic synthesis, offers a powerful approach to creating complex molecules with high precision. For Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, this could unlock pathways to novel chiral compounds.

Future research in this area may focus on:

Enantioselective Ring Opening: Employing hydrolases or other enzymes to catalyze the stereoselective opening of the oxirane ring. This would allow for the synthesis of specific enantiomers of diols or other functionalized products, which are valuable building blocks in pharmaceuticals.

Biocatalytic Reduction of the Nitro Group: Investigating the use of nitroreductases to selectively reduce the nitro group to an amine. This transformation would yield a highly functionalized amino alcohol with multiple reactive sites for further chemical modification.

Lipase-Mediated Reactions: Exploring the use of lipases for kinetic resolution of racemic mixtures of the oxirane or for catalyzing reactions at other parts of the molecule, leveraging their broad substrate specificity and stability in organic solvents.

Exploration of Novel Reactivity Patterns and Applications

The combination of the strained epoxide, the electron-withdrawing nitro group, and the polymerizable vinyl group in Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- suggests a rich and underexplored reactivity profile.

Potential areas for future investigation include:

Ring-Opening Polymerization (ROP): The vinyl group could act as a site for radical or cationic polymerization, while the oxirane ring could undergo ring-opening polymerization. Investigating the interplay between these two polymerization pathways could lead to the development of novel polymers with unique architectures and properties.

Intramolecular Cyclizations: Exploring conditions that could induce intramolecular reactions between the different functional groups. For example, the nitro group could potentially participate in cyclization reactions with the epoxide or the vinyl group under specific catalytic conditions, leading to novel heterocyclic scaffolds.

Click Chemistry Modifications: The vinyl group could be a handle for post-synthetic modification using thiol-ene or other click chemistry reactions, allowing for the facile introduction of a wide range of functionalities.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structural features of Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- make it a promising candidate for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific fields.

Materials Science: As a building block for polymers, this oxirane could be used to create advanced materials. The nitro group could enhance the thermal stability or energetic properties of the resulting polymers. The high degree of functionality could also be exploited to create cross-linked networks for coatings, adhesives, or composite materials.

Chemical Biology: The reactivity of the oxirane ring makes it a potential tool for chemical biologists. It could be incorporated into probes to study enzymatic processes or to covalently modify proteins or other biomolecules. The nitro group could also serve as a reporter group or be used in bioorthogonal chemistry.

The table below outlines potential interdisciplinary research directions:

FieldPotential ApplicationResearch Focus
Materials Science High-performance polymers, energetic materials, functional coatings.Polymerization studies, characterization of material properties (thermal, mechanical), development of cross-linking strategies.
Chemical Biology Enzyme inhibitors, covalent probes for biomolecules, bioorthogonal chemistry tools.Synthesis of labeled derivatives, studies of reactivity with biological nucleophiles, investigation of cellular uptake and localization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.